

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

physical properties

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Compound of Interest

Compound Name: 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

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An In-depth Technical Guide to **5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the physical properties, synthesis, handling, and application of **5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine**. The information herein is synthesized to provide not just data, but actionable insights into the utility and experimental considerations of this versatile chemical intermediate.

Introduction and Strategic Importance

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a reactive chloromethyl group and a pyrazole moiety.^[1] This unique structural arrangement makes it a highly valuable building block in modern synthetic chemistry. Its strategic importance lies in its role as a key intermediate for the synthesis of a wide array of more complex molecules with significant biological and material properties.

The compound's utility spans several high-value research and development sectors:

- **Pharmaceutical Development:** It is a cornerstone intermediate for creating novel drug candidates. The pyrazole and pyridine scaffolds are prevalent in molecules targeting inflammatory conditions, cancer, neurological disorders, and microbial infections.^{[2][3]} The

reactive chloromethyl group provides a direct handle for introducing the core structure into larger, more complex active pharmaceutical ingredients (APIs).[2]

- **Agrochemicals:** The compound is utilized in the synthesis of advanced agrochemicals, contributing to the development of targeted pesticides and herbicides that enhance crop protection and yield.[2][3]
- **Material Science:** Its structural motifs have applications in the design of functional materials, including dye-sensitized solar cells, organic field-effect transistors (OFETs), and liquid crystal displays.[1]
- **Coordination Chemistry:** The nitrogen atoms in the pyridine and pyrazole rings act as excellent coordination sites for metal ions, enabling the synthesis of novel catalysts and functional metal-organic complexes.[1][4]

Physicochemical and Structural Properties

The fundamental physical and chemical properties of **5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine** are summarized below. These data are critical for designing experimental setups, ensuring safe handling, and predicting its behavior in reaction mixtures.

Property	Value	Source(s)
CAS Number	748796-39-6	[2][5]
Molecular Formula	C ₉ H ₈ ClN ₃	[2][5][6]
Molecular Weight	193.63 g/mol	[5][6]
Appearance	White to off-white solid/crystalline powder	[1][2]
Boiling Point	336.07 °C at 760 mmHg (Predicted)	[1]
Density	1.292 g/cm ³ (Predicted)	[1]
Solubility	Slightly soluble in water.	[5][7]
LogP	2.006 (Predicted)	[1]
Storage Conditions	Store at 2-8 °C under an inert gas (Nitrogen or Argon).	[2][7]

Structural and Spectroscopic Identifiers

- IUPAC Name: **5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine**[3]
- SMILES: ClCc1ccc(nc1)-n2cccn2[6]
- InChI Key: **QVDLCABKNWXXQF-UHFFFAOYSA-N**[3]

While detailed experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) are typically provided in supplier-specific Certificates of Analysis or within dedicated synthetic publications, the structural identifiers above are universally recognized for database searches and computational modeling.

Synthesis and Reactivity: A Versatile Electrophile

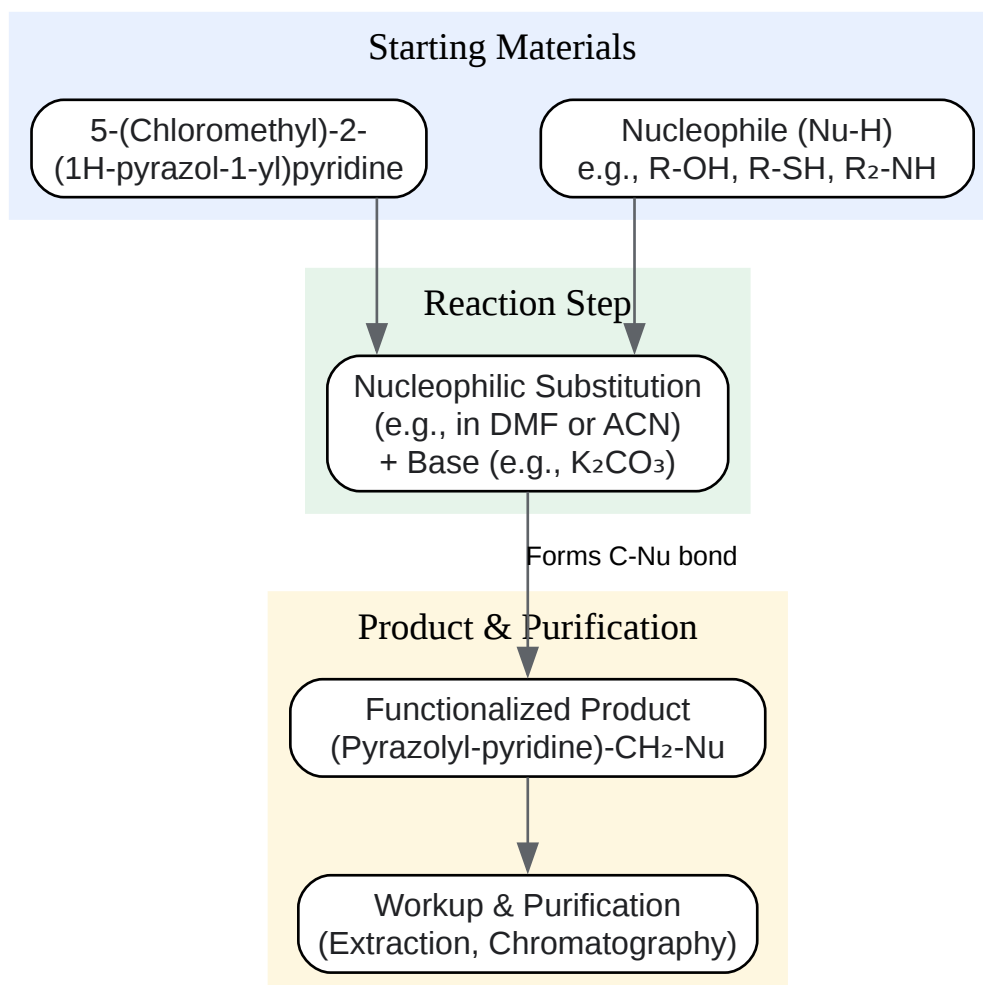
The synthetic value of **5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine** is anchored in the reactivity of its benzylic-like chloride. The chloromethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the covalent

attachment of the pyrazolyl-pyridine core to a wide variety of nucleophiles, including phenols, thiols, amines, and carbanions.

The choice to use this specific intermediate is driven by causality:

- **Controlled Reactivity:** The chloride is a good leaving group, activated by the adjacent pyridine ring, yet stable enough for isolation and storage under appropriate conditions.^[2]
- **Synthetic Versatility:** It provides a reliable and direct pathway to introduce the desired scaffold, avoiding multi-step syntheses that might otherwise be required to build the heterocyclic system from scratch. This efficiency is paramount in medicinal chemistry for the rapid generation of chemical libraries for screening.^[2]

The general workflow for utilizing this intermediate is depicted below.



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Caption: General workflow for nucleophilic substitution using the title compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a self-validating system for the functionalization of **5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine**. The inclusion of reaction monitoring and purification steps ensures the integrity of the final product.

Objective: To synthesize a derivative via S_N2 reaction at the chloromethyl position.

Materials:

- **5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine** (1.0 eq)
- Nucleophile (e.g., 4-methoxyphenol) (1.1 eq)
- Base (e.g., anhydrous Potassium Carbonate, K_2CO_3) (1.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine and Deionized Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for chromatography

Procedure:

- **Inert Atmosphere Setup:** Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- **Reagent Addition:** To the flask, add the nucleophile (1.1 eq) and anhydrous DMF. Stir until dissolved. Add the base (K_2CO_3 , 1.5 eq).

- Initiation: Add a solution of **5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine** (1.0 eq) in a minimal amount of DMF dropwise to the stirring mixture at room temperature.
- Reaction & Monitoring: Allow the reaction to stir at room temperature (or gently heat to 50-60 °C if necessary). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS until completion (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Quench by slowly adding deionized water. The product will often precipitate or can be extracted.
- Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
- Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

Due to its reactive nature and potential toxicity, strict adherence to safety protocols is mandatory. The following guidelines are based on standard safety data sheets for structurally related hazardous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a full-face shield.[\[8\]](#)[\[9\]](#)
- Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[\[9\]](#)

- Skin Protection: Wear a lab coat and, if handling large quantities, an apron. Ensure full skin coverage.[\[8\]](#)

Handling and Engineering Controls:

- Use only in a well-ventilated area, preferably within a certified chemical fume hood.[\[8\]](#)[\[11\]](#)
- Avoid breathing dust, fumes, or vapors.[\[8\]](#)
- Prevent all personal contact.[\[9\]](#)
- Wash hands and any exposed skin thoroughly after handling.[\[8\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and strong acids.[\[8\]](#)[\[10\]](#)

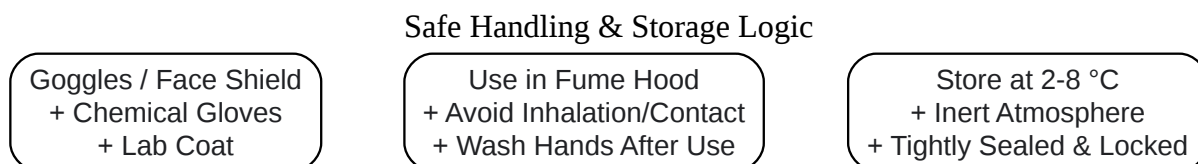
Storage Requirements:

- Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[\[7\]](#)[\[10\]](#)
- Keep in a cool, dry, and dark place. Recommended storage temperature is 2-8 °C.[\[2\]](#)[\[7\]](#)
- Store locked up in a designated area for hazardous chemicals.[\[8\]](#)[\[10\]](#)

First Aid Measures:

- Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[\[8\]](#)[\[10\]](#)
- Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[\[8\]](#)
- Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[\[8\]](#)[\[10\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[8\]](#)

The logical relationship for safe handling is visualized below.



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Caption: Key pillars of safe handling and storage for the title compound.

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